CRA1000 Demonstrates >330-Fold CRF1 Selectivity Over CRF2 in Direct Binding Assays vs. Structurally Related CRF1 Antagonists
CRA1000 exhibits high-affinity binding to CRF1 receptors (Ki = 14.8 nM, rat cortex homogenate) while showing negligible affinity for CRF2 receptors (Ki > 10,000 nM, rat heart membranes) [1]. In transfected COS-7 cell membranes expressing recombinant rat CRF1, CRA1000 demonstrates an IC50 of 30 nM for [125I]ovine CRF displacement, with no detectable effect on [125I]sauvagine binding to CRF2α-expressing cells [2]. This selectivity window (>330-fold for CRF1 over CRF2) positions CRA1000 as a validated tool for isolating CRF1-mediated signaling from CRF2 contributions in stress neurocircuitry investigations.
| Evidence Dimension | CRF1 vs. CRF2 receptor selectivity ratio (Ki ratio) |
|---|---|
| Target Compound Data | CRF1 Ki = 14.8 nM; CRF2 Ki > 10,000 nM (rat tissues) |
| Comparator Or Baseline | Selectivity ratio >675 (CRA1000); comparator CP-154,526: CRF1 Ki = 2.7 nM, CRF2 Ki > 10,000 nM (ratio >3,700); antalarmin: CRF1 Ki = 1-2.7 nM, CRF2 negligible |
| Quantified Difference | CRA1000 achieves >330-fold CRF1 selectivity (14.8 nM vs. >10,000 nM); maintains functional discrimination in native tissue and recombinant systems |
| Conditions | Rat frontal cortex homogenate and rat heart membranes (native CRF1 and CRF2β); COS-7 cells expressing recombinant rat CRF1 and CRF2α receptors; radioligand binding with [125I]ovine CRF and [125I]sauvagine |
Why This Matters
Procurement of CRA1000 ensures CRF1-specific target engagement without confounding CRF2-mediated effects, critical for experiments where CRF2 antagonism would alter feeding behavior, cardiovascular parameters, or stress-coping responses.
- [1] Okuyama S, Chaki S, Kawashima N, Suzuki Y, Ogawa S, Nakazato A, Kumagai T, Okubo T, Tomisawa K. Receptor binding, behavioral, and electrophysiological profiles of nonpeptide corticotropin-releasing factor subtype 1 receptor antagonists CRA1000 and CRA1001. J Pharmacol Exp Ther. 1999 May;289(2):926-35. BindingDB Entry: Ki = 14.8 nM for rat CRF1. View Source
- [2] Chaki S, Okuyama S, Nakazato A, Kumagai T, Okubo T, Ikeda Y, Oshida Y, Hamajima Y, Tomisawa K. In vitro pharmacological profile of nonpeptide CRF1 receptor antagonists, CRA1000 and CRA1001. Eur J Pharmacol. 1999 Apr 29;371(2-3):205-11. View Source
